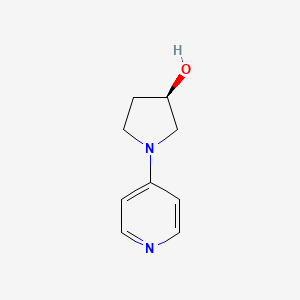

(R)-1-(Pyridin-4-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181959-78-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(3R)-1-pyridin-4-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m1/s1 |

InChI Key |

HHYWFIGUFNRYPN-SECBINFHSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=NC=C2 |

Canonical SMILES |

C1CN(CC1O)C2=CC=NC=C2 |

Origin of Product |

United States |

The Significance of Pyrrolidine Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in the development of new drugs. nih.govnih.govresearchgate.netdntb.gov.ua Its prevalence in numerous FDA-approved drugs underscores its importance in pharmaceutical science. nih.gov The utility of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidine ring provides a greater three-dimensional (3D) structure. nih.govnih.govresearchgate.netdntb.gov.ua This allows for a more comprehensive exploration of the pharmacophore space, which is crucial for the successful clinical development of new bioactive molecules. nih.gov

Structural Diversity: The sp³-hybridized carbon atoms in the pyrrolidine ring allow for greater structural diversity and complexity. nih.govnih.govresearchgate.netdntb.gov.ua

Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereogenicity is a critical factor in determining the biological activity of a molecule. nih.govresearchgate.netdntb.gov.ua

The pyrrolidine nucleus is a common feature in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antimycobacterial properties. nih.gov

The Importance of Pyridine Moieties in Designing Biologically Active Molecules

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another crucial component in the design of biologically active molecules. ijpsonline.comnih.govnih.govtulane.edursc.org It is considered a "privileged scaffold" in drug discovery due to its frequent appearance in a wide array of therapeutic agents. ijpsonline.comrsc.org The significance of the pyridine moiety can be attributed to several factors:

Versatile Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to form a cation, allowing for a variety of interactions with biological targets.

Metabolic Stability: The incorporation of a pyridine moiety into a drug molecule can enhance its metabolic stability and biochemical potency. rsc.org

Pharmacokinetic Properties: Pyridine derivatives often exhibit improved cellular permeability and protein-binding characteristics, which are favorable for pharmacokinetics. rsc.org

Numerous drugs containing a pyridine ring are used to treat a wide range of conditions, including cancer, viral infections, and inflammatory diseases. nih.gov

Rationale for Focused Academic Inquiry into R 1 Pyridin 4 Yl Pyrrolidin 3 Ol and Its Structural Analogues

The specific combination of a pyrrolidine (B122466) scaffold and a pyridine (B92270) moiety in (R)-1-(Pyridin-4-yl)pyrrolidin-3-ol makes it a compelling subject for academic research. The rationale for this focused inquiry is rooted in the potential for this compound and its analogues to exhibit valuable biological activities.

The pyrrolidine portion provides a robust and versatile three-dimensional framework, while the pyridine ring offers key interaction points and favorable pharmacokinetic properties. The hydroxyl group on the pyrrolidine ring can also participate in hydrogen bonding, further influencing the molecule's interaction with biological targets.

Research into analogues of this compound, such as those with different substituents on the pyridine or pyrrolidine rings, allows for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net For instance, the synthesis and evaluation of various pyrrole (B145914) derivatives have led to the discovery of potent inhibitors of enzymes like H+,K+-ATPase. nih.gov

Stereochemical Implications and the Role of Chirality in Pyrrolidine Based Compounds

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The creation of enantiomerically pure pyrrolidine derivatives, such as this compound, hinges on the ability to control the three-dimensional arrangement of atoms during the chemical synthesis. Stereoselective approaches are therefore paramount, ensuring that the desired stereoisomer is produced with high fidelity. These methods can be broadly categorized by the strategies used to induce chirality, including cycloaddition reactions, the use of chiral auxiliaries, and organocatalysis.

Asymmetric 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org This reaction forms two new carbon-carbon bonds and can generate up to four new stereocenters in a single step, making it a highly efficient strategy for building molecular complexity. acs.org

The key to achieving enantioselectivity in this reaction often lies in the use of a chiral catalyst, which can be a metal complex or a small organic molecule. These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, the reaction can be catalyzed by metal complexes that coordinate to the reactants and direct the approach of the dipole to the dipolarophile. metu.edu.tr Silver and copper catalysts have been shown to be effective in promoting asymmetric 1,3-dipolar cycloadditions of azomethine ylides. acs.org

The general scheme for a catalytic asymmetric 1,3-dipolar cycloaddition to form a substituted pyrrolidine is depicted below:

A general representation of a catalytic asymmetric 1,3-dipolar cycloaddition reaction to synthesize chiral pyrrolidines.

A general representation of a catalytic asymmetric 1,3-dipolar cycloaddition reaction to synthesize chiral pyrrolidines.The strategic selection of the dipolarophile is also crucial. For the synthesis of analogues of this compound, a suitable alkene precursor bearing a protected hydroxyl group would be required. The reaction conditions, including the choice of solvent and temperature, are also optimized to maximize both the yield and the enantiomeric excess of the desired pyrrolidine product.

Application of Chiral Auxiliaries and Organocatalysis for Enantiocontrol

Chiral Auxiliaries:

A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgnumberanalytics.com This auxiliary directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org This approach has been successfully applied to the synthesis of a wide range of chiral molecules.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to either the azomethine ylide precursor or the alkene. metu.edu.tr For example, an achiral amine can be condensed with a chiral aldehyde to form a chiral imine, which then serves as the precursor to a chiral azomethine ylide. The steric and electronic properties of the auxiliary guide the cycloaddition, leading to a diastereoselective reaction. After the pyrrolidine ring is formed, the auxiliary can be cleaved to provide the desired enantiomerically pure pyrrolidine. Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. researchgate.net

Organocatalysis:

The use of small, chiral organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts for a variety of transformations, including those that can be adapted for pyrrolidine synthesis. nih.govmdpi.com These catalysts are often metal-free, environmentally benign, and readily available.

For the synthesis of pyrrolidine derivatives, organocatalysts can activate the reactants through the formation of transient iminium or enamine intermediates. This activation lowers the energy of the transition state and creates a chiral environment that directs the stereochemical outcome of the reaction. For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, a key step that can be part of a cascade reaction to form a chiral pyrrolidine ring. nih.gov

| Method | Key Principle | Typical Reagents/Catalysts |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.org | Evans oxazolidinones, camphor-derived auxiliaries, pseudoephedrine. wikipedia.orgslideshare.net |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. nih.gov | Proline, diarylprolinol silyl ethers, cinchona alkaloids. nih.govmdpi.com |

Diastereoselective and Enantioselective Routes to Substituted Pyrrolidines

Many synthetic strategies aim to produce polysubstituted pyrrolidines with precise control over the relative and absolute stereochemistry of multiple stereocenters. Diastereoselective reactions are designed to favor the formation of one diastereomer over others, while enantioselective methods produce an excess of one enantiomer. wiley.com

One approach to achieving high diastereoselectivity is to use substrates that have existing stereocenters, which can influence the stereochemical outcome of the reaction. For instance, a chiral starting material can be elaborated through a series of stereospecific reactions to build the pyrrolidine ring with the desired stereochemistry.

Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly elegant and efficient for constructing complex molecules like substituted pyrrolidines. acs.org An organocatalytic Michael addition followed by an intramolecular cyclization is a classic example of a cascade reaction that can generate multiple stereocenters with high diastereoselectivity and enantioselectivity. rsc.org The catalyst controls the stereochemistry of the initial addition, and this stereochemical information is then transferred to the newly formed stereocenters during the subsequent cyclization.

Pyrrolidine Ring Construction Strategies

The fundamental challenge in synthesizing pyrrolidine derivatives lies in the construction of the five-membered nitrogen-containing ring. Various strategies have been developed, which can be broadly classified based on the nature of the starting materials, either acyclic or cyclic precursors.

Ring Synthesis from Acyclic or Cyclic Precursors

From Acyclic Precursors:

The construction of the pyrrolidine ring from linear starting materials is a versatile approach that allows for a wide range of substituents to be incorporated. nih.gov A common strategy involves the intramolecular cyclization of a functionalized acyclic amine. For example, a γ-amino alcohol can undergo dehydration and cyclization to form a pyrrolidine. The stereochemistry of the final product is often determined by the stereochemistry of the acyclic precursor.

Another powerful method is the intramolecular reductive amination of a γ-ketoamine or a δ-nitroketone. The reduction of the ketone and the imine (or nitro group) followed by spontaneous cyclization can lead to the formation of the pyrrolidine ring. The use of chiral reducing agents or catalysts can render this process enantioselective.

From Cyclic Precursors:

Alternatively, the pyrrolidine ring can be synthesized through the modification of an existing cyclic system. nih.gov Proline and its derivatives, which are readily available from the chiral pool, are excellent starting materials for the synthesis of a variety of substituted pyrrolidines. nih.govmdpi.com The existing stereocenter in proline can be used to control the stereochemistry of further modifications.

Ring-closing metathesis (RCM) of a diallylamine (B93489) derivative is another powerful method for constructing the pyrrolidine ring. This reaction, catalyzed by ruthenium complexes, forms a double bond within the newly formed ring, which can be subsequently reduced or further functionalized.

A more recent and innovative approach involves the ring contraction of larger heterocyclic rings, such as pyridines. nih.gov Photochemical methods have been developed to convert pyridines into bicyclic pyrrolidine derivatives, which can then be further transformed into a variety of substituted pyrrolidines. nih.gov

| Precursor Type | Synthetic Strategy | Example |

| Acyclic | Intramolecular cyclization of functionalized amines. organic-chemistry.org | Reductive amination of a γ-ketoamine. |

| Acyclic | Ring-closing metathesis of a diallylamine. | Grubbs-catalyzed RCM. |

| Cyclic | Functionalization of existing pyrrolidine rings. nih.gov | Modification of proline or hydroxyproline. nih.gov |

| Cyclic | Ring contraction of larger heterocycles. nih.gov | Photo-promoted ring contraction of pyridines. nih.gov |

Aminocyclizations and Related Intramolecular Reactions

Intramolecular aminocyclization reactions are a cornerstone of pyrrolidine synthesis. These reactions involve the attack of a nitrogen nucleophile onto an electrophilic carbon atom within the same molecule to form the five-membered ring. The electrophilic partner can be an epoxide, a halide, or an activated double or triple bond.

The stereochemical outcome of these cyclizations is often governed by the geometry of the transition state, which can be influenced by the substituents on the acyclic precursor. For example, the base-induced cyclization of an enantiopure amino-epoxide can proceed with high stereospecificity to yield a chiral pyrrolidin-3-ol.

Palladium-catalyzed intramolecular amination of alkenes (aza-Wacker cyclization) is a modern and efficient method for pyrrolidine synthesis. This reaction can be rendered asymmetric through the use of chiral ligands on the palladium catalyst, providing access to enantiomerically enriched pyrrolidines.

Functionalization of Preformed Pyrrolidine Rings

The synthesis of complex pyrrolidine derivatives can be efficiently achieved by modifying readily available, optically pure pyrrolidine precursors. mdpi.com This strategy is advantageous as it leverages the existing stereocenter of the starting material to build molecular complexity. Key starting materials for this approach are often derived from natural sources, such as L-proline and its derivatives, including 4-hydroxyproline. mdpi.com

One of the most common precursors is (S)-prolinol, which is typically prepared via the reduction of proline using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com Another crucial starting material is (2S,4R)-4-hydroxy-L-proline, a naturally occurring amino acid. For the synthesis of this compound, the enantiomeric (2R,4R)-4-hydroxy-D-proline would serve as a more direct precursor. The synthesis often begins with the protection of the nitrogen atom, commonly with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group can then be oxidized to a ketone using reagents like Dess-Martin periodinane or through TEMPO-catalyzed oxidation, yielding a 4-ketoproline derivative. mdpi.com This ketone can then undergo stereoselective reduction to furnish the desired (3R)-hydroxyl group. The final step involves the introduction of the pyridin-4-yl group onto the pyrrolidine nitrogen, a process detailed in the subsequent section.

This functionalization approach is a cornerstone in the synthesis of many pharmaceutical agents. For instance, the synthesis of the hepatitis C drug Grazoprevir utilizes a substituted pyrrolidine derivative as a key building block. mdpi.com Similarly, the synthesis of Voxilaprevir starts from Boc-protected trans-4-hydroxy-L-proline, which is converted to a ketoproline intermediate. mdpi.com These examples underscore the versatility of using functionalized, pre-formed pyrrolidine rings as synthons for complex, biologically active molecules.

Table 1: Common Precursors and Transformations for Pyrrolidine Functionalization

| Precursor | Common Transformation | Resulting Intermediate | Application Example |

|---|---|---|---|

| L-Proline | Reduction (e.g., with LiAlH₄) | (S)-Prolinol | Synthesis of Avanafil mdpi.com |

| (2S,4R)-4-Hydroxy-L-proline | Oxidation (e.g., with TEMPO) | Boc-protected 4-ketoproline | Synthesis of Voxilaprevir mdpi.com |

| (S)-Prolinol | Oxidation followed by condensation | Imidazole-substituted pyrrolidine | Synthesis of Elbasvir mdpi.com |

Strategies for Integrating the Pyridin-4-yl Moiety onto the Pyrrolidine Core

Attaching the pyridin-4-yl group to the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of the target compound. This transformation, known as N-arylation, can be accomplished through several established methods.

A primary method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrrolidine derivative, such as (R)-pyrrolidin-3-ol (with its hydroxyl group appropriately protected), with a highly activated pyridine (B92270) ring. A common substrate for this reaction is 4-chloropyridine (B1293800) or 4-fluoropyridine, where the halogen acts as a leaving group. The reaction is typically performed in the presence of a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

Alternatively, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general route. In this approach, (R)-pyrrolidin-3-ol (or a protected version) is coupled with 4-bromopyridine (B75155) or 4-chloropyridine using a palladium or copper catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often favored for its broad substrate scope and tolerance of various functional groups.

A relevant industrial example is the synthesis of a precursor for Grazoprevir, where a pyrrolidine derivative is coupled with 2,3-dichloro-6-methoxyquinoxaline (B108869) in the presence of cesium carbonate, demonstrating a similar N-arylation of a nitrogen heterocycle. mdpi.com

Mannich Reactions in the Synthesis of Pyrrolidine-Pyridine Hybrid Structures

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone or aldehyde), an amine, and a non-enolizable aldehyde (often formaldehyde). youtube.com This reaction is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds in a single step, leading to β-amino carbonyl compounds known as Mannich bases. youtube.com These products can serve as versatile precursors for pyrrolidine rings.

In the context of synthesizing pyrrolidine-pyridine hybrids, the Mannich reaction can be designed to incorporate the pyridine moiety in one of several ways. For instance, a pyridinecarboxaldehyde (e.g., pyridine-4-carboxaldehyde) can be used as the aldehyde component. Reacting it with a secondary amine and an enolizable ketone would generate a Mannich base containing the desired pyridine scaffold. Subsequent intramolecular cyclization and reduction steps could then form the pyrrolidine ring.

A one-pot sequence involving an organocatalytic Mannich coupling followed by a metal-free hydroamination has been developed to produce heteroarylmethylene-substituted pyrrolidines with high stereoselectivity. nih.gov The Mannich reaction has also been successfully used to synthesize pyridine-based macrocycles, highlighting its utility in constructing complex architectures containing both pyridine and amine functionalities. nih.gov Although it can be sensitive to reaction conditions and prone to side products, the Mannich reaction offers an efficient pathway to complex β-amino carbonyls that are precursors to pyrrolidine structures. youtube.com

Radical-Mediated Cyclization Reactions (e.g., Hofmann–Löffler Reaction) for Pyrrolidine Scaffolds

Radical-mediated reactions provide a distinct approach to forming the pyrrolidine ring through intramolecular C-H functionalization. The most classic example is the Hofmann–Löffler reaction (also known as the Hofmann–Löffler–Freytag reaction). wikipedia.org This reaction is used to synthesize pyrrolidines and piperidines from N-halogenated amines. wikipedia.orgyoutube.com

The generally accepted mechanism proceeds as follows:

N-Halogenation: An acyclic amine is treated with a halogenating agent (e.g., N-chlorosuccinimide) to form an N-haloamine.

Radical Formation: In the presence of strong acid, heat, or UV light, the N-haloamine undergoes homolytic cleavage of the nitrogen-halogen bond. This generates a highly reactive nitrogen-centered radical cation. wikipedia.orgyoutube.com

1,5-Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from the δ-carbon (the carbon at the 5-position relative to the nitrogen) via an intramolecular 1,5-hydrogen atom transfer. This is the key ring-forming step, creating a five-membered cyclic transition state. youtube.com

Radical Propagation: The resulting alkyl radical then abstracts a halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloalkylammonium salt. youtube.com

Cyclization: Finally, treatment with a base neutralizes the ammonium (B1175870) salt and promotes an intramolecular nucleophilic substitution (SN2), where the amine attacks the carbon bearing the halogen, closing the ring to form the pyrrolidine. youtube.com

While the original conditions were harsh (using concentrated sulfuric acid), milder modifications have been developed that are compatible with more sensitive functional groups. youtube.com This reaction is a powerful method for remote C-H functionalization and has been applied to the synthesis of complex natural products, including steroidal alkaloids. wikipedia.org Although it primarily forms the core pyrrolidine ring, this scaffold can then be further functionalized as described in previous sections to yield the final target compound.

Table 2: Key Steps of the Hofmann-Löffler Reaction

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of N-haloamine | N-halogenated ammonium salt |

| 2 | Homolytic Cleavage (Heat or Light) | Nitrogen-centered radical cation |

| 3 | Intramolecular 1,5-Hydrogen Atom Transfer | Carbon-centered radical at δ-position |

| 4 | Intermolecular Halogen Abstraction | δ-halogenated ammonium salt |

| 5 | Base-induced Cyclization (SN2) | Pyrrolidine product |

Antimicrobial Activity Studies

The antimicrobial potential of pyrrolidine-pyridine derivatives has been an area of active research, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy and Spectrum against Pathogenic Strains

Derivatives of pyrrolidine and piperidine (B6355638) substituted halogenobenzenes have been investigated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes and 2,6-dipyrrolidino-1,4-dibromobenzene have demonstrated inhibitory effects on the growth of various bacterial strains. tandfonline.com

Specifically, certain derivatives showed notable activity against Staphylococcus aureus and moderate activity against Gram-negative bacteria like Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae. tandfonline.com The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 512 μg/ml. tandfonline.com It was observed that the type and position of both the halogen and the piperidine or pyrrolidine substituents significantly influenced the antibacterial activity. tandfonline.com For example, some piperidine and pyrrolidine substituted halogenobenzene derivatives exhibited the highest antimicrobial activities against S. aureus with MICs of 32–128 μg/ml. tandfonline.comresearchgate.net However, the activity against Gram-negative bacteria was generally lower. tandfonline.com

In another study, N-alkylated pyridine-based organic salts were synthesized and evaluated for their antibacterial properties. nih.gov One of the most effective compounds demonstrated a minimum inhibitory concentration (MIC) of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov

Antibacterial Activity of Pyrrolidine/Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Piperidine/Pyrrolidine substituted halogenobenzenes | Staphylococcus aureus | 32–128 µg/ml | tandfonline.comresearchgate.net |

| Piperidine/Pyrrolidine substituted halogenobenzenes | Gram-negative bacteria (Y. enterocolitica, E. coli, K. pneumoniae) | 32–512 µg/ml | tandfonline.com |

| N-alkylated pyridine-based organic salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| N-alkylated pyridine-based organic salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |

Antifungal Activity of Pyrrolidine-Pyridine Derivatives

The antifungal properties of pyrrolidine-pyridine derivatives have also been a subject of investigation. For example, certain piperidine and pyrrolidine substituted halogenobenzenes that exhibited antibacterial activity also showed good antifungal activity against Candida albicans, with MIC values between 32 and 64 μg/ml. tandfonline.com

Furthermore, the synthesis of thiophene-pyridine compounds has yielded derivatives with significant antifungal potential. One such compound demonstrated better activity against Aspergillus fumigatus and Syncephalastrum racemosum than the standard drug, Amphotericin B. nih.gov This particular derivative also showed moderate activity against Geotricum candidum and Candida albicans. nih.gov Thiophene-pyrazole-pyridine hybrids have also been synthesized and shown to possess good antimicrobial activity against a range of fungal strains, including Aspergillus flavus and Candida albicans. nih.gov In another study, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide were tested and found to have significant antifungal activities against Aspergillus niger and Candida albicans, whereas the ligand by itself showed no activity. nih.gov

Antifungal Activity of Pyrrolidine/Pyridine Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Piperidine/Pyrrolidine substituted halogenobenzenes | Candida albicans | MIC: 32–64 µg/ml | tandfonline.com |

| Thiophene-pyridine compound | Aspergillus fumigatus, Syncephalastrum racemosum | Better than Amphotericin B | nih.gov |

| Thiophene-pyridine compound | Geotricum candidum, Candida albicans | Moderate activity | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | Aspergillus flavus, Candida albicans | Good activity | nih.gov |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Significant activity | nih.gov |

Antitubercular Potential of Related Pyrrole (B145914)/Pyrrolidine Structures

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. nih.gov Pyrrole and pyrrolidine derivatives have shown promise in this area. nih.govnih.gov For instance, novel isoniazid (B1672263) bearing pyrrole analogs have been synthesized, with one compound, 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, demonstrating inhibitory activity against an isoniazid-resistant strain with an IC50 of 0.14 μM. nih.gov Additionally, 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole analogs have been reported as novel anti-tubercular agents. nih.gov

Other research has focused on 2-pyridinecarboxamidrazone derivatives, which have been evaluated for their inhibitory activity against Mycobacterium avium. nih.gov Four of these molecules, three of which were chlorine derivatives, inhibited 94% of the tested strains with a MIC of 32 mg/L. nih.gov Furthermore, certain pyrrole derivatives have shown potent in vitro antitubercular activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis strains with MIC values ranging from 0.3-1.25 µg/ml. researchgate.net

Antimalarial Research Focusing on Pyrrolidinone Derivatives

Malaria remains a significant global health issue, and the development of novel antimalarial drugs is a critical priority. nih.govresearchgate.net Pyrrolidinone derivatives have emerged as a promising class of compounds in this field.

Inhibition of Plasmodium Cytoplasmic Prolyl-tRNA Synthetase

A key target in the development of new antimalarials is the Plasmodium prolyl-tRNA synthetase (PRS). nih.govconsensus.appacs.org The natural product febrifugine (B1672321) and its synthetic analogue halofuginone (B1684669) have been shown to kill malaria parasites by inhibiting cytoplasmic prolyl-tRNA synthetase (cPRS), validating it as a clinical antimalarial target. nih.govacs.org

Screening of PRS ATP-site binders has led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a novel antimalarial scaffold. nih.govconsensus.appacs.org These compounds have been shown to target the cytoplasmic PRS of the parasite. nih.govacs.org The lead compound and its active enantiomer exhibited low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and were also effective against the development of liver schizonts. nih.govconsensus.appacs.org Importantly, no cross-resistance was observed with strains resistant to other known antimalarials. nih.govacs.org Similar levels of growth inhibition were also seen against clinical field isolates of P. falciparum and P. vivax. nih.govresearchgate.net

Exploration of Structure-Activity Relationships (SAR) for Antimalarial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and drug-like properties of lead compounds. For pyrrolone antimalarial agents, research has focused on addressing issues such as poor aqueous solubility and metabolic instability. nih.gov Modifications to the lead pyrrolone, including the replacement of a phenyl ring with a piperidine and a scaffold hop to remove a metabolically labile ester, have resulted in derivatives with improved in vitro antimalarial activities against a chloroquine- and pyrimethamine-resistant strain of P. falciparum (K1). nih.gov Some of these derivatives also exhibited good selectivity for the parasite over mammalian cells. nih.gov

In the case of 1-aryl-3-substituted propanol (B110389) derivatives, the combined presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was found to be critical for antiplasmodial activity. nih.gov One of the most active compounds in this series was found to be significantly more active against P. falciparum than against tumorigenic and non-tumorigenic cells. nih.gov

For the 1-(pyridin-4-yl)pyrrolidin-2-one series, while they show potent blood stage and antischizontal activity, challenges remain in achieving sufficient on-target selectivity. nih.gov Further optimization of this chemical series will focus on enhancing this selectivity. nih.gov

Structure-Activity Relationship Highlights for Antimalarial Pyrrolidine/Pyrrolone Derivatives

| Compound Series | Key SAR Finding | Impact on Activity | Reference |

|---|---|---|---|

| Pyrrolones | Replacement of phenyl with piperidine; removal of ester | Improved in vitro activity against resistant P. falciparum | nih.gov |

| 1-Aryl-3-substituted propanols | Presence of hydroxyl, propane chain, and fluorine | Crucial for antiplasmodial activity | nih.gov |

| 1-(Pyridin-4-yl)pyrrolidin-2-ones | Identified as potent inhibitors of Plasmodium cPRS | Low nanomolar activity against resistant strains | nih.govacs.org |

Anticancer and Antiproliferative Activity

The core structure of this compound is a recurring motif in the design of novel anticancer agents. Its analogues have been primarily investigated for their ability to inhibit cell cycle kinases and their antiproliferative effects on various cancer cell lines.

Modulation of Cell Cycle Kinase (e.g., CDK2) Activity by Related Pyrazolopyrimidine Scaffolds

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their uncontrolled activation is a hallmark of many cancers, making them a prime target for anticancer drug development. nih.gov The pyrazolopyrimidine scaffold, being a bioisostere of adenine, effectively competes with ATP at the kinase domain of CDKs. nih.govresearchgate.net This has made it a foundational structure for numerous CDK inhibitors. nih.govnih.gov

Derivatives of pyrazolo[3,4-d]pyrimidine have shown significant potential as inhibitors of CDK2. nih.govnih.gov For instance, a series of novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activity, with several compounds demonstrating superior cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines compared to the standard drug Sorafenib. nih.gov One of the most potent compounds exhibited a CDK2/cyclin A2 inhibitory activity with an IC₅₀ value of 0.061 µM. nih.gov Another study highlighted a pyrazolopyrimidine derivative, compound 6 , which showed an IC₅₀ of 0.76 µM against CDK2/cyclinA, comparable to the reference inhibitor Roscovitine (IC₅₀ = 0.44 µM). ekb.eg This compound was particularly effective against the SF-539 glioma cell line with an IC₅₀ of 11.1 µM. ekb.eg

The design strategy often involves mimicking established CDK inhibitors like Roscovitine. ekb.eg Molecular docking studies have confirmed that these pyrazolopyrimidine compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key residues like Leu83. nih.gov This structural and mechanistic basis supports the continued exploration of pyrazolopyrimidine scaffolds, which can be functionalized with moieties like the this compound, as potent and selective CDK2 inhibitors for cancer therapy.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Analogues of this compound have demonstrated notable antiproliferative activity across a range of human cancer cell lines. The pyrrolidine ring is a key structural feature in many compounds with anticancer properties. mdpi.commdpi.com

For example, a study on novel adamantyl pyridin-4-ones, which share the pyridinone core, showed moderate to strong antiproliferative activity against colon carcinoma (HCT 116), lung carcinoma (H 460), breast carcinoma (MCF-7), and chronic myelogenous leukemia (K562) cell lines. nih.gov Four of the adamantane-containing derivatives were particularly active and selective at low micromolar concentrations against HCT 116, H 460, and MCF-7 cells. nih.gov

In another study, N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which feature a pyridine ring, were tested against the NCI-60 panel of human cancer cell lines. sciforum.net Compounds with a pyridine-2-amine core linked to an oxadiazole showed selective growth inhibition against HOP-92 (Non-Small Cell Lung Cancer), with inhibition percentages ranging from 31.59% to 35.29% at a 10 µM concentration. sciforum.net

Furthermore, a series of spiro[pyrrolidine-thiazolo-oxindoles] were synthesized and evaluated for their effects on HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com One analogue, 5g , exhibited broad and potent activity, proving to be 1.8 to 2.25 times more potent than the reference drug cisplatin (B142131) against HepG2 and MCF-7 cells, respectively. mdpi.com

These findings underscore the versatility of the pyridinyl-pyrrolidinyl framework as a scaffold for developing new antiproliferative agents.

Table 1: In Vitro Antiproliferative Activity of Related Analogues

| Compound/Series | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidine derivative (Compound 15) | CDK2/cyclin A2 | IC₅₀ | 0.061 µM | nih.gov |

| Pyrazolopyrimidine derivative (Compound 6) | SF-539 (Glioma) | IC₅₀ | 11.1 µM | ekb.eg |

| Pyrazolopyrimidine derivative (Compound 6) | CDK2/cyclinA | IC₅₀ | 0.76 µM | ekb.eg |

| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7 | IC₅₀ | Low micromolar | nih.gov |

| Spirooxindole analogue (5g) | HepG2, MCF-7, HCT-116 | More potent than cisplatin against HepG2 and MCF-7 | mdpi.com |

Antiviral Activity Investigations, including SARS-CoV-2 Inhibition

The emergence of novel viral threats has accelerated the search for new antiviral agents. Analogues of this compound have been investigated for their potential to inhibit viral replication, including that of SARS-CoV-2.

One study focused on 1-heteroaryl-2-alkoxyphenyl analogues as inhibitors of SARS-CoV-2 replication. A key hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) , which contains both the pyridin-4-yl and a functionalized pyrrolidine moiety, displayed an EC₅₀ value of 4.7 µM against SARS-CoV-2 in VeroE6 cells. mdpi.com A systematic structure-activity relationship (SAR) study revealed that having a 3- or 4-pyridyl group on the oxadiazole ring was optimal for antiviral activity. mdpi.com Interestingly, the stereochemistry at the pyrrolidine center had limited influence on the compound's antiviral profile. mdpi.com The mechanism of action was determined to be a specific interference with viral entry. mdpi.com

Another investigation repositioned 1,2,4-oxadiazole (B8745197) derivatives as potential SARS-CoV-2 inhibitors. nih.gov A compound featuring a pyridin-4-yl group, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , showed a dual inhibitory effect. It inhibited the viral papain-like protease (PLpro) with an IC₅₀ of 7.197 µM and also blocked the spike protein's receptor-binding domain (RBD) with an IC₅₀ of 8.673 µM, suggesting a multi-target antiviral potential. nih.gov

Additionally, the established antimalarial drug Pyronaridine, which has structural similarities, was found to inhibit SARS-CoV-2 replication in A549-ACE2 cells and reduce viral load in the lungs of infected mice. nih.gov Its mechanism involves the inhibition of the viral PLpro enzyme (IC₅₀ of 1.8 µM). nih.gov

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | SARS-CoV-2 Replication (VeroE6) | EC₅₀ | 4.7 µM | mdpi.com |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | IC₅₀ | 7.197 µM | nih.gov |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | Spike Protein RBD | IC₅₀ | 8.673 µM | nih.gov |

| Pyronaridine | SARS-CoV-2 PLpro | IC₅₀ | 1.8 µM | nih.gov |

Receptor-Targeted Activities

Derivatives containing the pyrrolidine scaffold have been explored for their ability to modulate specific cellular receptors, indicating their potential in treating metabolic and other diseases.

G-Protein Coupled Bile Acid Receptor-1 (GPBAR1) Agonism by Pyrrolidinyl Urea (B33335) Derivatives

The G-protein coupled bile acid receptor-1 (GPBAR1), also known as TGR5, is a significant target for treating metabolic conditions like type 2 diabetes and obesity. nih.govnih.gov Researchers have designed and synthesized non-steroidal GPBAR1 agonists to overcome the lack of selectivity seen with bile acid derivatives. nih.gov

A series of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives were identified as novel and potent GPBAR1 agonists. nih.govnih.gov Specifically, compounds 9 and 10 from this series were shown to induce the expression of the GPBAR1 target gene pro-glucagon. nih.gov These compounds demonstrated high selectivity for GPBAR1 over other related receptors such as FXR, LXRα/β, PXR, and PPARα/γ. nih.govnih.gov Computational modeling provided insights into the binding mode of these derivatives to the receptor, highlighting key interactions between the pyrrolidinyl ring and residues like Glu169 and Asn93. nih.gov The favorable pharmacokinetic properties of these compounds suggest that this chemical scaffold is a promising starting point for developing drug candidates for GPBAR1-related disorders. nih.gov

Agonistic Activity at the Human β3 Adrenergic Receptor

The human β3 adrenergic receptor (β3-AR) plays a role in regulating lipolysis and thermogenesis, making it a target for anti-obesity and anti-diabetic drugs. While direct studies on this compound for β3-AR agonism are not prominent in the searched literature, the broader class of pyrrolidine derivatives has been investigated for various receptor activities. For example, derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), another target for metabolic diseases. nih.gov This demonstrates the versatility of the pyridinyl-pyrrolidine scaffold in targeting different G-protein coupled receptors. Further research would be needed to specifically determine the β3-AR agonistic potential of this compound and its close analogues.

Antagonism of the CXCR4 Chemokine Receptor by Substituted Pyrrolidines

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor (GPCR) that plays a crucial role in cell migration, survival, and proliferation. nih.govyoutube.com Its involvement in various physiological processes, including the homing of hematopoietic stem cells, and its overexpression in numerous cancers, has made it a significant therapeutic target. nih.govnih.gov Inhibition of CXCR4 signaling is a key strategy in fields like oncology and immunology. nih.govyoutube.com

The development of small-molecule CXCR4 antagonists has been an area of intense research. One of the most well-known examples is Plerixafor (AMD3100), a bicyclam derivative approved for mobilizing hematopoietic stem cells. nih.govnih.gov The success of such molecules has spurred the development of other scaffolds, including those based on piperazine (B1678402) and tetrahydroisoquinoline, aimed at improving properties like oral bioavailability. nih.gov

While direct studies on this compound as a CXCR4 antagonist are not extensively detailed in the provided literature, the principle of using nitrogen-containing heterocyclic scaffolds is well-established. For instance, pyrrolone derivatives have been identified as intracellular allosteric modulators for other chemokine receptors like CCR1 and CCR2, highlighting the adaptability of the pyrrolidine-related structures for this target class. acs.org The general strategy involves designing molecules that can form key interactions, such as salt bridges with critical residues like Asp97 and Glu288 within the CXCR4 binding pocket. nih.gov The development of antagonists that can be administered for a defined time offers a valuable tool for studying the biological roles of CXCR4 without the confounding factors of genetic knockout models, which can be perinatally lethal. nih.gov

Selective Androgen Receptor Modulatory Potential

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). nih.gov The goal is to produce the anabolic benefits of androgens in muscle and bone while avoiding unwanted androgenic effects on tissues like the prostate. nih.govnih.gov The pyrrolidine scaffold has emerged as a key structural motif in the discovery of novel, nonsteroidal SARMs. nih.gov

Research has focused on optimizing 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives to enhance their therapeutic profile. nih.gov An initial lead compound, a naphthalene (B1677914) derivative, showed potent activity but suffered from poor pharmacokinetic profiles due to low metabolic stability. nih.gov To address this, modifications were made to the hydroxypyrrolidine and benzonitrile (B105546) portions of the molecule. nih.gov

This optimization led to the discovery that introducing specific substituents on the pyrrolidine ring could significantly improve metabolic stability while maintaining potent androgenic agonism. nih.gov For example, the (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative demonstrated a suitable pharmacokinetic profile and enhanced metabolic stability. nih.gov In preclinical models, this compound showed significant efficacy in increasing the mass of the levator ani muscle (an anabolic effect) without correspondingly increasing the weight of the prostate (an androgenic effect). nih.gov Further development led to the identification of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, with 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) being identified as a clinical candidate with an ideal SARM profile and good pharmacokinetic properties. ebi.ac.uk

Table 1: SAR of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| Naphthalene derivative A | Initial Lead | Potent SARM activity but poor metabolic stability. | nih.gov |

| 4-(Pyrrolidin-1-yl)benzonitrile derivative B | Scaffold Simplification | Comparable potency to compound A, served as a base for optimization. | nih.gov |

| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | Pyrrolidine Substitution | Improved metabolic stability and suitable PK profile; tissue-selective anabolic activity in vivo. | nih.gov |

| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a | Pyrrolidine Ring Oxidation | Strong AR binding affinity with improved metabolic stability. | ebi.ac.uk |

| Compound 2f | Further Pyrrolidone Substitution | Identified as a clinical candidate with ideal SARM profiles and good PK. | ebi.ac.uk |

Enzyme Inhibition Studies (Beyond Receptor-Specific Targets)

DNA Gyrase Inhibition by Pyrrolamide Derivatives

DNA gyrase is a bacterial enzyme essential for DNA synthesis, making it a validated target for antibacterial agents. nih.govnih.gov The pyrrolamides are a novel class of compounds that inhibit DNA gyrase by targeting the ATP-binding site of the GyrB subunit. nih.govnih.gov This mechanism is distinct from that of fluoroquinolones, suggesting that pyrrolamides could be effective against fluoroquinolone-resistant strains. nih.gov

The discovery of this class was facilitated by fragment-based lead generation using NMR screening to identify small molecules that bind to the ATP pocket of E. coli GyrB. nih.gov Structure-guided design and optimization led to the development of potent N-phenylpyrrolamide inhibitors. nih.govrsc.org These compounds exhibit low nanomolar IC₅₀ values against E. coli DNA gyrase and demonstrate potent antibacterial activity, primarily against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govrsc.org For instance, compound 22e emerged as a highly effective agent against Gram-positive bacteria with MIC values as low as 0.125 μg/mL. rsc.org While activity against Gram-negative pathogens is often limited by permeability or efflux mechanisms, some derivatives showed promising activity against Klebsiella pneumoniae. nih.govrsc.org The mode of action was confirmed by genetic studies, where spontaneous resistant mutants showed point mutations in the gyrB gene. nih.gov

Table 2: Activity of N-phenylpyrrolamide DNA Gyrase Inhibitors

| Compound | Target | IC₅₀ (nM) | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Series Average | E. coli DNA Gyrase | 2–20 | - | - | rsc.org |

| 22i | E. coli Topoisomerase IV | 143 | - | - | rsc.org |

| 22e | DNA Gyrase | N/A | S. aureus ATCC 29213 | 0.25 | rsc.org |

| E. faecalis ATCC 29212 | 0.125 | ||||

| 23b | DNA Gyrase | N/A | K. pneumoniae ATCC 10031 | 0.0625 | rsc.org |

| 23c | DNA Gyrase | N/A | Gram-negative strains | 4-32 | rsc.org |

Phospholipase A2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

Phospholipase A2 (PLA2) enzymes are involved in a variety of pharmacological processes, including inflammation and coagulation. nih.govnih.gov The venom of the Russell's viper (Daboia russelli pulchella) contains a PLA2 that induces multiple toxic effects. nih.govnih.govresearchgate.net Indomethacin is known to reduce some of these effects, and researchers have explored other small molecules for similar inhibitory potential. nih.govnih.gov

Pyrazolo[3,4-d]pyrimidines, a class of fused uracils with diverse biological activities, have been investigated as potential PLA2 inhibitors. nih.govnih.govresearchgate.net Using in-silico molecular docking studies, researchers analyzed the binding of nine different pyrazolo[3,4-d]pyrimidine molecules to the crystal structure of Russell's viper PLA2. nih.govresearchgate.net The docking simulations, performed with modules like AUTODOCK and GLIDE, predicted that these molecules, particularly those with a trimethylene linker, could effectively bind to the enzyme. nih.govresearchgate.net The binding was predicted to occur at both the anti-coagulation and the enzymatic sites of the PLA2 protein, suggesting a dual mechanism of inhibition. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Lead Optimization

Influence of Pyrrolidine Substituents on Biological Profile and Target Selectivity

The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of a molecule's biological activity and target selectivity. nih.govmdpi.com The non-planar, puckered conformation of the saturated pyrrolidine ring allows it to explore three-dimensional space more effectively than a flat aromatic ring, and the specific conformation can be controlled by the choice of substituents. nih.gov

The influence of substituents is evident across different target classes:

Selective Androgen Receptor Modulators (SARMs): In the development of 4-(pyrrolidin-1-yl)benzonitrile derivatives, modifying the pyrrolidine ring was key to success. Adding dimethyl groups or oxidizing the ring to a 5-oxopyrrolidine (pyrrolidone) significantly improved metabolic stability, a critical parameter for drug development, while maintaining or enhancing the desired anabolic activity. nih.govebi.ac.uk

NAAA Inhibitors: For pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.org The nature of the linker between the pyrrolidine and other parts of the molecule was also crucial; conformationally flexible linkers increased potency but reduced selectivity over a related enzyme (FAAH), whereas conformationally restricted linkers improved this selectivity. rsc.org

DNA Gyrase Inhibitors: In the pyrrolamide series, systematic variation of substituents on the pyrrole ring and an attached phenyl ring led to significant improvements in potency. rsc.org For example, a 3,4-dichloro-5-methyl-substituted pyrrole was found to be optimal for activity against E. coli DNA gyrase. rsc.org

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: The stereochemistry at the carbon atoms of the pyrrolidine ring can dramatically affect binding affinity and selectivity. For 2-(2-pyrrolidinyl)benzodioxane derivatives, stereoisomers with an 'R' configuration at the pyrrolidine stereocenter had no affinity for α4β2 nAChRs, whereas the 'S' stereoisomers were submicromolar binders. mdpi.com

General Effects: The nitrogen atom of the pyrrolidine ring imparts basicity, which can be modulated by substituents, particularly at the C-2 position. nih.gov Furthermore, this nitrogen is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

This body of research underscores that the pyrrolidine scaffold is not merely a passive linker but an active component whose substituents must be carefully chosen to achieve the desired potency, selectivity, and pharmacokinetic profile for a given biological target. nih.govnih.gov

Impact of Pyridine Moiety Modifications on Potency and Efficacy

The pyridine ring is a crucial pharmacophore in many biologically active compounds, and its modification is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. While specific structure-activity relationship (SAR) data for analogues of this compound with modified pyridine rings are not extensively detailed in the public domain, valuable insights can be drawn from closely related scaffolds, such as the 1-(pyridin-4-yl)pyrrolidin-2-one series, which have been investigated as potential antimalarial agents.

In the context of nicotinic acetylcholine receptor (nAChR) antagonists, the pyridine moiety is a well-established bioisostere for the quaternary ammonium "headgroup" of nicotine (B1678760). Studies have shown that simple azaheterocycles, including pyridine, can be substituted for the N-methylpyrrolidine part of nicotine while retaining potent antagonist activity at nAChRs that mediate nicotine-evoked dopamine (B1211576) release. nih.gov This highlights the fundamental role of the pyridine nitrogen's ability to participate in key interactions, such as hydrogen bonding, within the receptor binding site.

For the related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, which targets the Plasmodium prolyl-tRNA synthetase (PRS), modifications to the heterocyclic moiety attached to the benzylic group were explored. mit.edu While detailed SAR for a wide range of pyridine analogues was not provided, the tolerance for modifications on this part of the molecule was noted as an area for further investigation to expand upon preliminary findings. mit.edu For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, the substitution pattern on the pyridine ring system was critical for potency and selectivity. nih.gov Similarly, in a different series of pyrrolo[3,4-c]pyridine derivatives, removal of a methyl group from the pyridine ring resulted in a significant loss of antimycobacterial activity, indicating a sensitive dependence on the pyridine substitution pattern. synquestlabs.com

These examples from related heterocyclic compounds underscore the principle that alterations to the pyridine ring—such as the introduction or removal of substituents, or changing the nitrogen's position—can profoundly affect biological activity by altering the compound's electronics, sterics, and ability to form key interactions with its biological target.

Table 1: Illustrative Impact of Heterocyclic Moiety Modification in a Related Scaffold

Data below is for representative compounds of the analogous 1-(pyridin-4-yl)pyrrolidin-2-one scaffold investigated as antiplasmodial agents. mit.edunih.gov

| Compound | Modification vs. Parent Scaffold | Target/Assay | Activity (IC50) | Comment |

|---|---|---|---|---|

| Compound 1-S | Parent Scaffold (S-enantiomer) | P. falciparum 3D7 | ~10 nM | Potent antiplasmodial activity. nih.gov |

| Compound 3-S | Modification at the heterocyclic moiety attached to the benzylic group | P. falciparum 3D7 | Data Not Detailed | Modifications at the heterocyclic moiety were noted as tolerated. mit.edu |

Stereochemical Dependence of Biological Activity and Binding Modes

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific, chiral biological target such as an enzyme or receptor. malariaworld.org For chiral molecules like this compound, the different enantiomers often exhibit significant differences in potency, efficacy, and even their mode of action.

This principle is clearly demonstrated in the closely related antimalarial scaffold, 1-(pyridin-4-yl)pyrrolidin-2-one. Initial screenings were performed with a mix of racemates and enantiopure compounds. nih.gov Subsequent chiral separation and testing of the individual enantiomers of a lead compound revealed that the antiplasmodial activity was almost entirely associated with the S-enantiomer. mit.edunih.govnih.gov The S-enantiomer exhibited potent, low-double-digit nanomolar activity against Plasmodium falciparum, while the R-enantiomer was significantly less active. mit.edunih.gov This stark difference in activity underscores a highly specific stereochemical requirement for binding to the target, the cytoplasmic prolyl-tRNA synthetase (PRS).

Such stereochemical dependence is a common theme in drug discovery. For example, in a series of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists, the (3R,4S)-enantiomer was found to be over 130 times more potent than the (3S,4R)-enantiomer, with IC50 values of 2.9 nM and 385.9 nM, respectively. nih.gov Similarly, studies on nature-inspired 3-Br-acivicin isomers showed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism or a stringent binding orientation at the target enzyme, P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), was responsible for the observed biological activity. malariaworld.orgmdpi.com

The binding mode of a ligand to its target protein is intrinsically linked to its stereochemistry. The precise orientation of functional groups in space determines the feasibility of forming critical hydrogen bonds, hydrophobic interactions, or ionic bonds. For this compound, the (R)-configuration at the C3 position of the pyrrolidine ring would place the hydroxyl group in a specific spatial orientation. This orientation would be critical for its interaction with amino acid residues in the binding pocket of its biological target, and it is highly likely that its enantiomer, (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol, would exhibit a different and likely lower binding affinity and biological activity due to a suboptimal fit.

Table 2: Stereochemical Dependence of Activity in an Analogous Pyrrolidinone Series

The following data for the analogous compound 1-(pyridin-4-yl)pyrrolidin-2-one highlights the critical role of stereochemistry in determining antiplasmodial potency. mit.edu

| Compound Enantiomer | Target/Assay | Potency (IC50) | Conclusion |

|---|---|---|---|

| 1-S (−) | P. falciparum | Highly Potent (e.g., ~10 nM) | Antiplasmodial activity is primarily associated with the S-enantiomer. mit.edunih.gov |

| 1-R (+) | P. falciparum | Significantly Less Potent | The R-enantiomer contributes minimally to the observed activity. mit.edu |

Molecular Docking and Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding modes of potential drug candidates and for identifying the key interactions that stabilize the ligand-receptor complex.

Elucidation of Binding Modes within Protein Active Sites

Molecular docking studies have been instrumental in elucidating how pyrrolidine derivatives, including analogues of this compound, fit into the active sites of various protein targets. For instance, in the context of kinase inhibition, docking simulations can reveal how a molecule orients itself within the ATP-binding pocket. nih.govrsc.org The pyridine ring of a compound like this compound can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the protein's hinge region. The pyrrolidine ring and its substituents then project into other regions of the active site, where they can form additional interactions.

Studies on pyrrolidine-based inhibitors targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) and prolyl-tRNA synthetase have demonstrated the importance of stereochemistry in binding. nih.govubaya.ac.idubaya.ac.id For example, the (S)-enantiomer of a 1-(pyridin-4-yl)pyrrolidin-2-one derivative was found to have significantly higher inhibitory activity against Plasmodium falciparum prolyl-tRNA synthetase than the (R)-enantiomer, a difference attributed to a more favorable binding mode of the (S)-isomer within the enzyme's active site. ubaya.ac.idubaya.ac.id This highlights how subtle changes in the three-dimensional arrangement of atoms can dramatically impact biological activity.

The table below summarizes the results of a molecular docking study on pyrrolidine derivatives targeting Plasmodium falciparum prolyl-tRNA synthetase.

| Compound | Stereochemistry | IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Racemic | 0.01 | - | - |

| 2 | R | 4.00 | 1.74 ± 2.71 | - |

| 3 | S | 0.01 | -0.81 ± 3.98 | GLN475, THR478 |

Data from Okaniwa et al., 2021 and Yuniarta et al., 2022. ubaya.ac.idubaya.ac.idresearchgate.net

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. Molecular docking simulations can identify these interactions, providing a detailed picture of the binding event.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and affinity of ligand binding. In the case of this compound, the hydroxyl group on the pyrrolidine ring and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. Docking studies on similar pyrrolidine derivatives have shown that these groups often form hydrogen bonds with amino acid residues in the active site of the target protein. For example, in the case of pyrrolo[2,3-d]pyrimidine derivatives targeting receptor tyrosine kinases, one or two hydrogen bonding interactions were observed between the ligands and the active sites of VEGFR-2, EGFR, and PDGFR-β.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the conformational preferences and electronic properties of molecules, providing insights that can be used to predict their reactivity and interaction with biological targets.

Conformational Analysis and Energetics of Pyrrolidine Ring Systems

The pyrrolidine ring is not planar but exists in a puckered conformation. This puckering can be described by a pseudorotational itinerary, with the two most common conformations being the "endo" and "exo" envelope forms. nih.gov The specific conformation adopted by the pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov

DFT calculations can be used to determine the relative energies of different pyrrolidine ring conformations, identifying the most stable puckering state. frontiersin.org For example, studies on β-proline oligopeptides have shown that a Cγ-endo pucker is more stable than a Cγ-exo state. frontiersin.org The energy difference between these conformations can be small, and the ring may exist as an equilibrium of different puckers. frontiersin.org The choice of substituents can "lock" the pyrrolidine ring into a specific conformation, which can have a significant impact on its biological activity. nih.gov

Calculation of Electronic Properties (e.g., HOMO/LUMO Energies, Dipole Moments) for Reactivity and Interaction Prediction

DFT calculations can also be used to determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment. These properties are crucial for understanding a molecule's reactivity and its potential to interact with other molecules.

The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. DFT calculations can predict how different substituents on the pyrrolidine ring will affect the HOMO-LUMO gap, providing insights into their potential impact on biological activity. nih.gov

The table below shows the calculated electronic properties for a series of acetamide (B32628) derivatives, illustrating how DFT can be used to predict reactivity.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1 | -6.83 | -1.52 | 5.31 | 3.45 |

| 2 | -6.91 | -1.49 | 5.42 | 2.87 |

| 3 | -7.12 | -2.11 | 5.01 | 4.56 |

| 4 | -7.23 | -2.23 | 5.00 | 5.12 |

| 5 | -6.89 | -1.63 | 5.26 | 3.98 |

Data from a study on acetamide derivatives as anti-HIV drugs. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. nih.gov The model is then validated using a separate set of test compounds. nih.gov Once a reliable model has been developed, it can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.

QSAR studies on pyrrolidine derivatives have been used to identify the key physicochemical properties that influence their biological activity. nih.govnih.gov For example, a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar groups on the van der Waals surface and the presence of aromatic rings are important for activity. nih.gov Similarly, a QSAR study on pyrrolidine derivatives as DPP-IV inhibitors highlighted the importance of steric and electrostatic fields around the molecule. nih.gov These insights can be used to design new, more potent inhibitors.

Molecular Dynamics Simulations to Understand Ligand-Receptor Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide critical insights into the dynamic interactions between a ligand, such as this compound, and its biological target. These simulations can elucidate the stability of the ligand-receptor complex, conformational changes in both the ligand and the receptor upon binding, and the specific energetic contributions of key interactions that govern binding affinity and selectivity.

MD simulations have been instrumental in studying the interactions of ligands with various receptors, including G protein-coupled receptors (GPCRs) like the muscarinic acetylcholine receptors (M1-AChR). nih.govresearchgate.net Such studies are particularly relevant for understanding the behavior of antagonists at these receptors. nih.gov For instance, simulations can reveal how the volume and flexibility of a ligand influence its biological activity as either an agonist or an antagonist. researchgate.net

The stability of a ligand-receptor complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the ligand's heavy atoms from their initial docked positions. A stable complex will typically show a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify flexible regions of the protein that may be involved in ligand binding or allosteric regulation. mdpi.com

In studies of pyrrolidin-2-one derivatives, MD simulations have been used to confirm the stability of ligand-AChE complexes. nih.gov These simulations, often run for extended periods such as 100 nanoseconds, provide detailed information on the binding affinity and the specific interactions that stabilize the complex. nih.gov The insights gained from such simulations are crucial for the rational design of more potent and selective inhibitors. nih.gov

A critical aspect that MD simulations can explore is the role of stereochemistry in ligand binding. For chiral molecules like this compound, the specific spatial arrangement of atoms is paramount for optimal interaction with the receptor's binding pocket. Studies on chiral ligands targeting the M1 muscarinic receptor have demonstrated that different stereoisomers can exhibit significantly different binding affinities. mdpi.com MD simulations can help to explain these differences by revealing more favorable hydrogen bonding networks, hydrophobic interactions, or a lower degree of conformational strain for one isomer over another within the binding site.

Key interactions that contribute to the stability of a ligand-receptor complex can be quantified through the analysis of the MD trajectory. These interactions include hydrogen bonds, ionic interactions, and van der Waals forces. For example, in the M1-AChR, interactions with specific tyrosine residues can form an "aromatic cap" that influences antagonist dissociation. nih.gov Similarly, the coupling of ligands to their binding sites can be dominated by pi-cation and salt bridge interactions. researchgate.net

The following tables present hypothetical data representative of what would be obtained from MD simulation studies on a ligand-receptor complex, illustrating the types of analyses performed.

Table 1: Root-Mean-Square Deviation (RMSD) Analysis of Ligand-Receptor Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Cα RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

| 60 | 1.6 | 1.8 |

| 70 | 1.5 | 1.7 |

| 80 | 1.4 | 1.6 |

| 90 | 1.5 | 1.7 |

| 100 | 1.5 | 1.6 |

Table 2: Key Residue Interaction Analysis from MD Simulation

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| ASP 105 | Ionic Bond | 95.2 | 2.8 |

| TYR 381 | Hydrogen Bond | 78.5 | 3.1 |

| TRP 157 | π-π Stacking | 85.0 | 4.5 |

| ASN 382 | Hydrogen Bond | 65.3 | 3.3 |

| TYR 82 | Hydrophobic | 92.1 | - |

This table details the specific amino acid residues in the receptor that form significant and stable interactions with the ligand throughout the simulation, highlighting the nature and persistence of these bonds.

Applications of R 1 Pyridin 4 Yl Pyrrolidin 3 Ol and Its Scaffolds in Chemical Research

Utilization as Chiral Building Blocks and Intermediates in Complex Organic Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone in drug discovery and development, present in numerous natural products and pharmaceutical drugs. nih.govresearchgate.net The enantiomerically pure nature of compounds like (R)-1-(Pyridin-4-yl)pyrrolidin-3-ol makes them highly sought-after chiral building blocks. sigmaaldrich.com Chemists utilize these pre-existing chiral centers to construct complex molecular architectures with high stereoselectivity, which is often crucial for biological activity. mdpi.com

The synthesis of various drugs and biologically active molecules often starts with a chiral pyrrolidine derivative. mdpi.com For instance, the synthesis of certain CXCR4 chemokine receptor antagonists, which have shown antimetastatic activity, involves the use of pyrrolidine intermediates. nih.gov A multi-step synthesis can produce these complex molecules, where the pyrrolidine scaffold provides the necessary three-dimensional structure. nih.gov

The versatility of the pyrrolidine ring allows for the creation of diverse molecular shapes and the strategic placement of functional groups, which is essential for optimizing the interaction of a molecule with its biological target. nih.gov The ability to synthesize enantiomerically pure pyrrolidine fragments through methods like asymmetric [C + NC + CC] cycloaddition reactions further expands the toolkit for medicinal chemists. nih.gov

Table 1: Examples of Complex Syntheses Utilizing Pyrrolidine Scaffolds

| Target Molecule/Class | Role of Pyrrolidine Scaffold | Key Synthetic Strategy |

| CXCR4 Antagonists | Provides core chiral structure for receptor binding. nih.gov | Multi-step synthesis involving reaction of pyridin-2-yl-4-oxobutanal derivatives with a chiral amine. nih.gov |

| Pyrrolidine-based Fragments | Serves as a 3D scaffold for fragment-based drug discovery. nih.gov | Asymmetric [C + NC + CC] cycloaddition. nih.gov |

| Antimalarial Agents | Forms the core of novel 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. nih.govresearchgate.net | Phenotypic screening of a library of human prolyl-tRNA synthetase binders. nih.govmit.edu |

| MCH-R1 Antagonists | The 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine core is essential for antagonist activity. nih.gov | Synthesis of derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine. nih.gov |

Role in Organocatalysis and Asymmetric Catalysis

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, has seen significant growth. nih.govnih.gov Pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts. nih.govresearchgate.net These catalysts offer several advantages, including being readily available, less toxic than many metal-based catalysts, and easy to handle. researchgate.net

This compound and similar structures can serve as precursors to or as organocatalysts themselves. The pyrrolidine nitrogen can form an enamine or iminium ion intermediate with carbonyl compounds, while the stereocenter directs the approach of the other reactant, leading to a high degree of enantioselectivity. The pyridine (B92270) ring can also play a role through hydrogen bonding or π-π stacking interactions, influencing the catalyst's performance. nih.gov

Pyrrolidine-based organocatalysts have been successfully employed in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.govnih.gov The development of new proline-based catalysts continues to be an active area of research, with a focus on improving efficiency, reducing catalyst loading, and expanding the scope of reactions. nih.govresearchgate.net

Table 2: Applications of Pyrrolidine-based Organocatalysts

| Reaction Type | Catalyst Type | Key Features |

| Aldol Reaction | Prolinamides | Combination of hydrogen bonding and π-π stacking for catalytic performance. nih.gov |

| Michael Addition | D-prolinamides | Effective for the addition of aldehydes to β-nitroalkenes at room temperature. nih.gov |

| Diels-Alder Cycloadditions | Imidazolidinones | Efficiently catalyze asymmetric cycloadditions. nih.gov |

| Aldehyde Functionalization | Diarylprolinol silyl (B83357) ethers | A significant breakthrough for the asymmetric functionalization of aldehydes. nih.govresearchgate.net |

Application as Ligands for Transition Metal Catalysis

The pyridine and pyrrolidine moieties in this compound make it and its derivatives excellent candidates for ligands in transition metal catalysis. researchgate.net The nitrogen atom of the pyridine ring and the pyrrolidine nitrogen can coordinate to a metal center, forming stable complexes. researchgate.netwikipedia.org The chirality of the pyrrolidine ring can be transferred to the metal's coordination sphere, enabling enantioselective catalysis.

Pyridine-containing ligands are widely used in coordination chemistry and catalysis. researchgate.netwikipedia.org They can form complexes with a variety of transition metals, and the resulting complexes can catalyze a broad range of reactions. wikipedia.orgmarquette.edu The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the catalytic activity of the metal complex.

Bidentate ligands, such as those derived from 2,2'-bipyridine (B1663995) (a molecule with two linked pyridine rings), are particularly effective in catalysis. wikipedia.org While this compound itself is not a classic bidentate ligand in the same vein as bipyridine, its two nitrogen atoms can potentially coordinate to a metal, or it can be modified to create multidentate ligands. These ligands can then be used to prepare chiral transition metal catalysts for asymmetric synthesis.

Table 3: Transition Metal Complexes with Pyridine-Type Ligands

| Metal | Ligand Type | Application/Significance |

| Various First-Row Transition Metals (Mn, Fe, Co, Ni, Cu, Zn) | Pentadentate Pyridyl Ligands | Formation of κ5N coordination complexes with interesting structural and electronic properties. marquette.edu |

| Molybdenum (Mo) | 2,2'-bipyridine | Forms Mo(CO)₄(bipy) from Mo(CO)₆. wikipedia.org |

| Ruthenium (Ru) | 2,2'-bipyridine | RuCl₂(bipy)₂ is a precursor to many other mixed-ligand complexes. wikipedia.org |

| Iron (Fe) | 2,2'-bipyridine | [Fe(bipy)₃]²⁺ is used for the colorimetric analysis of iron ions. wikipedia.org |

| Nickel (Ni) | Pyridyltriazole | Forms both mononuclear and dinuclear complexes. lsu.edu |

Exploration in Other Chemical Applications (e.g., Corrosion Inhibition)